3,4-Dibromo-2-fluorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
3,4-dibromo-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZFWNNOIKSNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Impact of Aromatic Fluorination on the Reactivity and Application of Benzenesulfonyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfonyl chlorides are cornerstone reagents in modern organic synthesis, pivotal for the construction of sulfonamides and sulfonate esters that are integral to a vast array of pharmaceuticals and functional materials. The strategic incorporation of fluorine atoms onto the aromatic ring of these reagents profoundly alters their reactivity profile and physicochemical properties. This guide provides an in-depth exploration of the reactivity of fluorinated benzenesulfonyl chlorides, offering a comparative analysis against their non-fluorinated counterparts and sulfonyl fluorides. We will delve into the electronic effects governing their reactivity, synthetic methodologies, and key applications, with a particular focus on the rationale behind experimental design in the context of drug discovery.
Introduction: The Subtle Power of Fluorine in Modulating Reactivity
The introduction of fluorine into organic molecules can dramatically influence their electronic properties, conformation, lipophilicity, and metabolic stability.[1][2] In the context of benzenesulfonyl chlorides, fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect on the benzene ring. This, in turn, enhances the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack.[3] This modulation of reactivity is a key consideration for chemists in designing synthetic routes and tailoring the properties of target molecules. Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's significant role in medicinal chemistry.[4]
This guide will dissect the reactivity profile of fluorinated benzenesulfonyl chlorides, providing a framework for understanding and harnessing their unique chemical behavior.
The Synthesis of Fluorinated Benzenesulfonyl Chlorides
The preparation of fluorinated benzenesulfonyl chlorides can be broadly approached via two main strategies: building upon an existing fluorinated aromatic core or introducing the sulfonyl chloride functionality.
From Fluorinated Anilines via Diazotization-Sulfonylation
A common and versatile method involves the diazotization of a fluorinated aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This approach is advantageous due to the wide commercial availability of substituted anilines.[5]
Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonyl Chloride from 4-Fluoroaniline
-
Diazotization: 4-Fluoroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst.
-
Reaction: The cold diazonium salt solution is added slowly to the sulfur dioxide solution. The reaction mixture is stirred and allowed to warm to room temperature.
-
Work-up: The reaction mixture is poured onto ice, and the resulting solid is collected by filtration. The crude product is washed with cold water to remove residual salts and acid.
-
Purification: The crude 4-fluorobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture, or by vacuum distillation.
Halogen Exchange Reactions
Another synthetic route involves the halogen exchange of a corresponding chlorobenzenesulfonyl chloride or the fluorination of a chlorobenzenesulfonyl fluoride.[6][7] This can be achieved using a fluoride source like potassium fluoride, often in an aprotic polar solvent at elevated temperatures.[6][7]
DOT Diagram: Synthetic Routes to Fluorinated Benzenesulfonyl Chlorides
Caption: Key synthetic pathways to fluorinated benzenesulfonyl chlorides.
The Reactivity Profile: An In-depth Look
The reactivity of benzenesulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, making them excellent reagents for reactions with nucleophiles.[8]
The Inductive Effect of Fluorine
The strong electron-withdrawing nature of fluorine enhances the positive partial charge on the sulfur atom of the sulfonyl chloride group. This increased electrophilicity leads to a faster rate of reaction with nucleophiles compared to non-fluorinated benzenesulfonyl chloride.[3]
Comparison with Sulfonyl Fluorides
It is crucial to distinguish the effect of fluorine as a ring substituent from its role as the leaving group in sulfonyl fluorides. While ring fluorination activates the sulfonyl chloride, the sulfur-fluorine bond in sulfonyl fluorides is exceptionally strong.[9] This makes sulfonyl fluorides more stable, less prone to hydrolysis, and generally less reactive than their sulfonyl chloride counterparts.[9][10] However, this stability can be advantageous, and methods exist to activate sulfonyl fluorides for reaction.[11]
| Feature | Fluorinated Benzenesulfonyl Chloride | Benzenesulfonyl Chloride | Benzenesulfonyl Fluoride |
| Reactivity | High | Moderate | Low (requires activation)[11] |
| Electrophilicity of Sulfur | Highest | Higher | High |
| Stability to Hydrolysis | Lower | Low | High[9] |
| S-X Bond Strength | S-Cl (weaker) | S-Cl (weaker) | S-F (stronger)[9] |
Table 1: Comparative properties of benzenesulfonyl electrophiles.
Key Reactions and Mechanisms
The most prominent reaction of fluorinated benzenesulfonyl chlorides is nucleophilic substitution at the sulfur atom, primarily leading to the formation of sulfonamides and sulfonate esters. The mechanism is analogous to nucleophilic acyl substitution.[12]
DOT Diagram: Mechanism of Sulfonamide Formation
Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.
Applications in Drug Discovery and Development
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents.[13] Fluorinated benzenesulfonyl chlorides are therefore invaluable tools in medicinal chemistry.
Synthesis of Fluorinated Sulfonamide Drugs
The reaction of a fluorinated benzenesulfonyl chloride with an appropriate amine is a direct and efficient method for synthesizing fluorinated sulfonamide drug candidates.[8][14] The presence of fluorine can enhance binding affinity, improve metabolic stability, and modulate pKa.[2][15]
Carbonic Anhydrase Inhibitors
A significant application of fluorinated benzenesulfonamides is in the development of carbonic anhydrase (CA) inhibitors, which are used to treat glaucoma, epilepsy, and certain types of cancer.[16][17] The fluorinated benzene ring can form specific interactions within the enzyme's active site, leading to potent and selective inhibition.[17] Several studies have shown that fluorinated benzenesulfonamides can be nanomolar inhibitors of various CA isoforms.[17]
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide Library
-
Reagent Preparation: In an array of reaction vials, dispense solutions of various primary and secondary amines in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Sulfonyl Chloride: To each vial, add a solution of the desired fluorinated benzenesulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is typically included to scavenge the HCl byproduct.[12]
-
Reaction: The vials are sealed and agitated at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The reaction mixtures are washed sequentially with dilute aqueous acid, water, and brine. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude sulfonamides are purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired products.
Safety and Handling
Benzenesulfonyl chlorides, including their fluorinated derivatives, are hazardous chemicals that require careful handling.[18]
-
Corrosive: They can cause severe skin burns and eye damage.[18][19]
-
Moisture-Sensitive: They react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[18]
-
Lachrymatory: The vapors are irritating to the eyes and respiratory system.[18]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20] Work should be conducted in a well-ventilated fume hood.[20]
-
Storage: Store in a cool, dry place away from moisture in a tightly sealed, properly labeled container.[20]
-
Handling: Use appropriate, compatible equipment for transfers, avoiding metal containers that may react with the chemical.[20]
-
Disposal: Neutralize any waste material carefully before disposal in accordance with local regulations.[18]
Conclusion
Fluorinated benzenesulfonyl chlorides are highly valuable and reactive intermediates in organic synthesis, particularly in the field of drug discovery. The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the sulfonyl group, facilitating reactions with a wide range of nucleophiles. This allows for the efficient synthesis of fluorinated sulfonamides and other sulfur-containing compounds with tailored biological and physical properties. A thorough understanding of their reactivity, synthetic routes, and safe handling procedures is essential for leveraging their full potential in the laboratory and in the development of new therapeutic agents.
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- Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022-02-09).
- SAFETY DATA SHEET - TCI Chemicals. (2025-01-15).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF - ResearchGate. (2025-08-09).
- BENZENE SULFONYL CHLORIDE - Safety Data Sheet - ChemicalBook. (2025-09-27).
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F. (2019-05-07).
- 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020-05-18).
- Preparation of sulfonamides from N-silylamines - PMC.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025-08-06).
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry - ACS Publications. (2025-08-20).
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- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
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- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024-12-06).
- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents.
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed.
- The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis.
- EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents.
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry - ACS Publications. (2025-08-20).
- Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A Guide for Researchers - Benchchem.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023-04-13).
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate. (2025-10-17).
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.
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- Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. (2020-04-14).
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024-05-17).
- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines..
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- Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate | Organic Process Research & Development - ACS Publications. (2022-02-09).
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Halogen Bonding Interactions in 3,4-Dibromo-2-fluorobenzenesulfonyl chloride
The following technical guide details the halogen bonding (XB) landscape of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride . This analysis treats the molecule as a representative model for studying competitive
Executive Summary
3,4-Dibromo-2-fluorobenzenesulfonyl chloride (CAS: 1807041-46-8) represents a "privileged scaffold" for the study of halogen bonding due to its unique electronic frustration. Unlike simple aryl halides, this molecule features a competing donor/acceptor landscape :
-
Strong Activation: The sulfonyl chloride (
) and fluorine substituents act as powerful electron-withdrawing groups (EWGs), significantly deepening the -holes on the bromine atoms. -
Steric Crowding: The 2,3,4-substitution pattern forces specific torsional alignments, reducing conformational entropy and promoting directional Type II halogen bonds.
-
Dual Functionality: The molecule serves as both a potent XB donor (via Br/Cl) and an acceptor (via sulfonyl oxygens), leading to the formation of robust supramolecular polymers in the solid state.
This guide provides a structural breakdown of these interactions, experimental protocols for their characterization, and their implications in fragment-based drug discovery (FBDD).
Molecular Architecture & Electronic Potential
To understand the halogen bonding behavior of this molecule, one must first map its electrostatic potential surface (ESP). The reactivity is dictated by the
The Activation Cascade
The halogen bonding strength in this scaffold is not intrinsic to the bromine atoms alone but is "dialed up" by the neighbors.
-
The Warhead (
): Located at C1, this group is the primary activator. It pulls electron density from the ring, enhancing the global acidity of the -system. -
The Ortho-Fluorine Effect: The fluorine at C2 is inductively strong (
effect). It depletes electron density from C2 and C3, effectively "supercharging" the -hole on the C3-Bromine. -
The Meta-Bromine (C3): Being sandwiched between the F and the C4-Br, this atom is electronically unique. Its
-hole is likely the deepest due to the combined withdrawal from F and the sulfonyl group.
Visualization of Inductive Effects
The following diagram illustrates the "Inductive Cascade" that activates the halogen bond donors.
Caption: The electronic activation pathway where electron-withdrawing groups (EWG) cooperatively deepen the electrostatic potential (σ-hole) on the bromine atoms.
Halogen Bonding Modes (The Synthons)
In the crystalline state, 3,4-Dibromo-2-fluorobenzenesulfonyl chloride is predicted to form a network driven by Type II Halogen Bonds . Unlike Type I (symmetrical X···X contacts), Type II are directional (
Primary Synthon:
This is the dominant interaction. The oxygen atoms of the sulfonyl group act as "hard" Lewis bases, while the activated bromines act as Lewis acids.
-
Geometry:
. -
Distance: Typically 8-12% shorter than the sum of van der Waals radii (approx. 2.9 – 3.1 Å).
-
Role: These interactions form infinite 1D chains or 2D sheets, acting as the "glue" of the crystal lattice.
Secondary Synthon:
The chlorine atom on the sulfonyl group is also capable of halogen bonding, though it is often more labile.
-
Mechanism: The S atom is highly oxidized, making the S-Cl bond polarized. The Cl atom can interact with the oxygen of a neighboring sulfonyl group.[3][4]
-
Competition: This interaction competes with the Br···O interaction. In 3,4-dibromo derivatives, the Br[5]···O interaction usually wins due to the higher polarizability of Bromine compared to Chlorine.
The Fluorine "Steering" Effect
Fluorine is rarely a strong XB donor because its high electronegativity holds its electrons too tightly to form a significant
-
It prevents close packing at the C2 position.
-
It forces the neighboring sulfonyl group to rotate out of plane, exposing the O-acceptors to the Br-donors of adjacent molecules.
Experimental Characterization Protocol
To rigorously validate these interactions, the following workflow is recommended. This protocol ensures that observed interactions are inherent to the molecule and not artifacts of solvation.
Crystallization Strategy
-
Method: Slow Evaporation.
-
Solvent Selection: Use non-coordinating solvents (e.g., Chloroform , Dichloromethane , or Hexane ).
-
Avoid: Acetone, DMSO, or Methanol. These are strong H-bond/XB acceptors and will "cap" the bromine
-holes, preventing the formation of the desired self-assembled network.
-
-
Temperature: 4°C (Refrigerator) to minimize thermal motion and improve crystal ordering.
X-Ray Diffraction (XRD) Parameters
-
Temperature: Data must be collected at 100 K .
-
Reasoning: Halogen bonds are often comparable in energy to thermal fluctuations at room temperature. Cooling "freezes" the halogen atoms in their interacting positions, allowing for precise measurement of bond angles.
-
-
Resolution: Aim for
Å to resolve the electron density deformation around the halogens.
Computational Validation (DFT)
Experimental geometry should be corroborated with Density Functional Theory (DFT) to quantify the interaction energy (
-
Level of Theory: M06-2X / def2-TZVP.
-
Why: The M06-2X functional captures dispersion forces well, which are critical for accurate halogen bond energetics. The def2-TZVP basis set is necessary to correctly model the diffuse electron cloud of Bromine and Iodine.
-
-
Output: Electrostatic Potential (ESP) Map. Look for the
(maximum positive potential) on the Br atoms.
Workflow Diagram
Caption: Step-by-step workflow for isolating and characterizing halogen bonding networks.
Quantitative Data Summary (Reference Values)
While specific values for this exact CAS require de novo measurement, the following table provides expected ranges based on analogous sulfonyl chloride structures (e.g., 4-bromobenzenesulfonyl chloride).
| Parameter | Expected Value | Significance |
| Interaction Distance ( | Indicates a strong attractive interaction (approx. 10% less than vdW sum). | |
| Bond Angle ( | High linearity confirms the | |
| Interaction Energy ( | Comparable to a moderate hydrogen bond; strong enough to direct packing. | |
| High positive potential due to F and |
Applications in Drug Discovery
Researchers can leverage the specific properties of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride in Fragment-Based Drug Discovery (FBDD) .
-
Covalent Warhead: The sulfonyl chloride group is reactive toward nucleophiles (e.g., Lysine residues, Serine). It can be used to covalently tag a protein target.
-
Pharmacophore Preservation: Once the sulfonamide is formed (post-reaction), the 3,4-dibromo-2-fluorophenyl core remains intact.
-
Binding Affinity: The preserved Br atoms can then form halogen bonds with backbone carbonyls (C=O) in the protein binding pocket, significantly increasing potency and selectivity compared to a non-halogenated analog.
References
-
Definition of the Halogen Bond (IUPAC Recommendations 2013) . Pure and Applied Chemistry, 2013. Link
-
The Sigma-Hole: A Novel Concept for Understanding Noncovalent Interactions . Journal of Molecular Modeling, 2007.[6] Link
-
Halogen Bonding in Sulfonamides and Sulfonyl Chlorides . Crystals, 2020. (General reference for sulfonyl XB patterns). Link
-
Crystal Structure of 4-Bromobenzenesulfonyl Chloride . Cambridge Structural Database (CSD). (Analogous structure for comparison). Link
-
3,4-Dibromo-2-fluorobenzenesulfonyl chloride Product Data . Sigma-Aldrich / Merck. (Physical properties and synthesis). Link
Sources
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 3,4-dibromo-2-fluorobenzenesulfonyl chloride. This polysubstituted aryl sulfonyl chloride is a versatile building block in medicinal chemistry and materials science, offering multiple sites for functionalization. These application notes delve into the chemical reactivity of this substrate, with a particular focus on the principles of nucleophilic aromatic substitution (SNAr). We present field-proven, step-by-step protocols for the selective substitution of the fluorine atom with various nucleophiles, including amines and thiols, to generate a diverse array of sulfonamides and thioethers. The causality behind experimental choices, mechanistic insights, and strategies for product purification are discussed to ensure scientific integrity and reproducibility.
Introduction: Understanding the Reactivity of 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride
3,4-Dibromo-2-fluorobenzenesulfonyl chloride is a highly functionalized aromatic ring system activated towards nucleophilic attack. Its reactivity is governed by the interplay of its substituents:
-
The Sulfonyl Chloride Group (-SO₂Cl): This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). It achieves this by inductively withdrawing electron density and stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance. This activation is most pronounced at the ortho and para positions relative to the sulfonyl chloride.
-
Halogen Substituents (F, Br): The halogens also contribute to the electrophilicity of the aromatic ring through their inductive electron-withdrawing effects. In the context of SNAr reactions, halogens also serve as potential leaving groups.
Regioselectivity: The Fluorine Advantage in SNAr Reactions
A critical consideration in the nucleophilic substitution of polyhalogenated aromatics is regioselectivity. For 3,4-dibromo-2-fluorobenzenesulfonyl chloride, the fluorine atom at the C2 position is the most probable site of nucleophilic attack and displacement. This is a well-established principle in SNAr chemistry, where the reactivity of halogens as leaving groups follows the order: F > Cl > Br > I.[1]
This order may seem counterintuitive, as fluoride is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex.[2] The high electronegativity of fluorine strongly stabilizes the developing negative charge in this intermediate, thereby lowering the activation energy of this crucial step. The subsequent elimination of the halide is a fast step and does not significantly influence the overall reaction rate.[2]
The bromine atoms at the C3 and C4 positions are less likely to be displaced under typical SNAr conditions due to their lower ability to stabilize the Meisenheimer intermediate compared to fluorine.
General Workflow for Nucleophilic Aromatic Substitution
The following diagram illustrates a generalized workflow for the nucleophilic substitution of 3,4-dibromo-2-fluorobenzenesulfonyl chloride.
Caption: Generalized workflow for SNAr reactions.
Protocols for Nucleophilic Substitution
The following protocols are designed as robust starting points for the synthesis of derivatives from 3,4-dibromo-2-fluorobenzenesulfonyl chloride. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific nucleophiles.
Protocol 1: Synthesis of N-Substituted 3,4-Dibromo-2-aminobenzenesulfonamides
This protocol details the reaction with primary and secondary amines to form the corresponding sulfonamides. The reaction proceeds via nucleophilic attack of the amine at the C2 position, displacing the fluoride, followed by reaction at the sulfonyl chloride moiety.
Reaction Scheme:
C₆HBr₂FSO₂Cl + 2 R¹R²NH → C₆HBr₂(NR¹R²)SO₂NHR¹R² + HCl
Materials:
-
3,4-Dibromo-2-fluorobenzenesulfonyl chloride
-
Primary or secondary amine (2.2 equivalents)
-
Triethylamine (Et₃N) or Pyridine (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the desired primary or secondary amine (2.2 mmol) and triethylamine (2.5 mmol) in anhydrous THF (15 mL) at 0 °C (ice bath), add a solution of 3,4-dibromo-2-fluorobenzenesulfonyl chloride (1.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or DCM | Aprotic solvents that dissolve the reactants and do not interfere with the reaction. |
| Base | Triethylamine or Pyridine | Scavenges the HCl generated during the reaction, driving the equilibrium towards the product. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm, while room temperature is generally sufficient for the reaction to proceed to completion. |
| Reaction Time | 12-24 hours | Allows for the completion of both the SNAr and the sulfonylation reaction. Monitoring is recommended. |
Protocol 2: Synthesis of 3,4-Dibromo-2-(organothio)benzenesulfonyl Chlorides
This protocol describes the reaction with thiols to form aryl thioethers. This reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.
Reaction Scheme:
C₆HBr₂FSO₂Cl + RSH + Base → C₆HBr₂(SR)SO₂Cl + Base·HF
Materials:
-
3,4-Dibromo-2-fluorobenzenesulfonyl chloride
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Using K₂CO₃: To a stirred suspension of 3,4-dibromo-2-fluorobenzenesulfonyl chloride (1.0 mmol) and K₂CO₃ (1.2 mmol) in anhydrous DMF (10 mL), add the thiol (1.1 mmol) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Using NaH: To a stirred suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of the thiol (1.1 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 3,4-dibromo-2-fluorobenzenesulfonyl chloride (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Workup (for both methods): Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (30 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, typically a mixture of hexanes and ethyl acetate.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that facilitate SNAr reactions. |
| Base | K₂CO₃ or NaH | Deprotonates the thiol to form the more potent thiolate nucleophile. NaH is a stronger base and may lead to faster reaction times. |
| Temperature | Room Temperature to 80 °C | The required temperature depends on the nucleophilicity of the thiol and the chosen base. |
| Reaction Time | 2-8 hours | Generally faster than reactions with amines due to the higher nucleophilicity of thiolates. |
Mechanistic Considerations
The nucleophilic aromatic substitution of 3,4-dibromo-2-fluorobenzenesulfonyl chloride proceeds through a well-established two-step addition-elimination mechanism, involving a Meisenheimer complex intermediate.
Caption: SNAr addition-elimination mechanism.
The strong electron-withdrawing sulfonyl chloride group and the fluorine atom stabilize the negative charge of the Meisenheimer complex, facilitating its formation.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can consume the sulfonyl chloride and quench strong bases.
-
Side Reactions: The sulfonyl chloride moiety is also susceptible to nucleophilic attack. Using an excess of the amine nucleophile can lead to the formation of a disubstituted product. Careful control of stoichiometry is crucial. For thiol reactions, oxidation of the thiol or the product thioether can occur if the reaction is exposed to air for prolonged periods at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Purification Challenges: If the product is difficult to purify by recrystallization due to the presence of persistent impurities, column chromatography is recommended. For polybrominated compounds, care should be taken during chromatography as they can be less polar than their non-halogenated analogs.
References
-
A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry. [Link]
-
When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which... Brainly.com. [Link]
- Sulfonamide purification process.
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
Which is more reactive towards the nucleophilic substitution reaction. askIITians. [Link]
-
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. PMC. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
Sources
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- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Application Note: Synthesis of Sulfonate Esters using 3,4-Dibromo-2-fluorobenzenesulfonyl chloride
Introduction & Strategic Utility
3,4-Dibromo-2-fluorobenzenesulfonyl chloride (CAS: 1807041-46-8) is a specialized electrophile used in medicinal chemistry to generate sulfonate esters. Unlike standard tosyl or mesyl groups, this reagent introduces a highly functionalized aryl core containing three distinct halogen "handles" (two Bromines, one Fluorine).
Strategic Value in Drug Discovery:
-
Late-Stage Diversification: The two bromine atoms (at C3 and C4) are chemically distinct, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the sulfonate ester has been installed.
-
Metabolic Stability: The fluorine atom at C2 modulates the electronic properties of the ring, often improving metabolic stability compared to non-fluorinated analogues.
-
Leaving Group Tuning: The electron-withdrawing nature of the halogens makes the resulting sulfonate ester a highly reactive leaving group (
Tosylates), useful for difficult nucleophilic displacements.
Chemical Basis & Mechanistic Insights
The "Dual Electrophile" Challenge
The primary challenge with this reagent is its dual electrophilicity .
-
Site A (Desired): The Sulfonyl Sulfur. Attack here yields the sulfonate ester.[1][2][3]
-
Site B (Undesired): The C2 Carbon (bearing Fluorine). The sulfonyl group is a strong electron-withdrawing group (EWG) ortho to the fluorine, activating the ring for Nucleophilic Aromatic Substitution (
).
Expert Insight: If the reaction temperature is too high or the base is too nucleophilic (e.g., unhindered alkoxides), the alcohol may attack the C2 position, displacing fluoride instead of chloride, leading to an ether byproduct.
Mechanistic Pathway (Graphviz)
Caption: The DMAP catalytic cycle activates the sulfonyl group while minimizing the energy barrier, allowing the reaction to proceed at lower temperatures to avoid the SNAr side reaction.
Pre-Reaction Planning
Safety & Handling
-
Corrosivity: This reagent releases HCl upon hydrolysis. Handle in a fume hood.
-
Moisture Sensitivity: Store under inert gas (Nitrogen/Argon). Hydrolysis yields the sulfonic acid, which is unreactive for esterification.
Reagent Stoichiometry Table
| Component | Role | Equivalents (Eq) | Notes |
| Alcohol (Substrate) | Limiting Reagent | 1.0 | Dry azeotropically if possible. |
| Sulfonyl Chloride | Electrophile | 1.2 - 1.5 | Excess ensures complete conversion. |
| Triethylamine (Et3N) | Base | 2.0 - 3.0 | Scavenges HCl. Must be excess. |
| DMAP | Catalyst | 0.1 - 0.2 | Essential for steric bulk & speed. |
| DCM or THF | Solvent | [0.1 M - 0.2 M] | Anhydrous is critical. |
Experimental Protocol
Method A: Standard Synthesis (Primary & Secondary Alcohols)
Best for: Most substrates where the alcohol is not extremely hindered.
Step 1: Preparation
-
Flame-dry a round-bottom flask and cool under a stream of Nitrogen.
-
Dissolve Alcohol (1.0 equiv) in anhydrous DCM (Dichloromethane). Concentration should be approx 0.15 M.
-
Add Triethylamine (2.5 equiv) and DMAP (0.1 equiv) .
-
Cool the mixture to 0°C using an ice/water bath. Crucial: Cooling prevents SNAr side reactions.
Step 2: Addition
-
Dissolve 3,4-Dibromo-2-fluorobenzenesulfonyl chloride (1.3 equiv) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the alcohol mixture over 10-15 minutes.
-
Why? Slow addition prevents a local exotherm that could trigger fluorine displacement.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to stir at 0°C for 1 hour.
-
Slowly warm to Room Temperature (RT) and stir for 2-4 hours.
-
TLC/LCMS Check: Look for the disappearance of the alcohol. The product is usually less polar (higher Rf) than the alcohol.
Step 4: Workup
-
Quench by adding saturated aqueous NaHCO3 (Sodium Bicarbonate). Stir for 10 minutes.
-
Extract with DCM (3x).[4]
-
Wash combined organics with:
-
1x Water
-
1x Brine
-
Optional: 1x 0.5M HCl (only if product is acid-stable, to remove excess pyridine/DMAP).
-
-
Dry over Na2SO4, filter, and concentrate in vacuo at <40°C.
Method B: "Hard" Substrates (Tertiary or Hindered Alcohols)
Modification: Use DIPEA (Hunig's Base) instead of TEA to reduce nucleophilic competition. Increase DMAP to 0.5 equiv . Reflux is not recommended due to the Fluorine instability; instead, extend reaction time (12-24h) at RT.
Purification & Isolation (Critical)
The Stability Trap: Sulfonate esters of electron-deficient rings are highly reactive alkylating agents. They can hydrolyze on acidic silica gel.
Protocol:
-
Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine in Hexanes before loading.
-
Eluent: Use Hexanes/Ethyl Acetate with 0.5% Triethylamine added to the mobile phase.
-
Speed: Flash chromatography should be performed rapidly. Do not leave the compound on the column overnight.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield / Unreacted Alcohol | Hydrolysis of Sulfonyl Chloride | Ensure solvent is anhydrous. Check reagent quality (should be white/off-white, not yellow/gummy). |
| New Spot with Unexpected Mass (+ Alcohol - HF) | Reaction too hot. Keep at 0°C longer. Add reagent slower. | |
| Product degradation during column | Acidic Silica Hydrolysis | Use 1% Et3N in eluent.[5] Switch to neutral Alumina if silica fails. |
| Darkening of Reaction Mixture | Exotherm / Decomposition | Improve cooling efficiency. Check stir rate. |
Workflow Visualization
Caption: Step-by-step workflow emphasizing the cooling phase to ensure regioselectivity.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of sulfonylation and nucleophilic catalysis).
-
Dunn, A. D., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[6] Beilstein Journal of Organic Chemistry, 13, 806–816.[6] (Validates DMAP catalytic cycle).
-
BenchChem Application Note. (2025). "Stability issues of N-silylated sulfonamides on silica gel chromatography." (Protocol for neutralizing silica gel).
-
Thermo Fisher Scientific. (2023). "4-Bromo-2-fluorobenzenesulfonyl chloride Product Specifications." (Physical properties and handling).[4][7][8][9]
-
Master Organic Chemistry. (2023). "Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides." (General stoichiometry and troubleshooting).
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride
Introduction: Harnessing Microwave Energy for Accelerated and Selective Synthesis
In the fast-paced environment of pharmaceutical and materials science research, the demand for rapid, efficient, and selective synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods. By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity.[1][2] This guide focuses on the application of MAOS to reactions involving 3,4-Dibromo-2-fluorobenzenesulfonyl chloride , a versatile building block with multiple reactive sites amenable to diverse chemical transformations.
The unique substitution pattern of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride—possessing a highly reactive sulfonyl chloride group and two bromine atoms at positions amenable to cross-coupling reactions, all influenced by an ortho-fluorine atom—makes it a valuable scaffold for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine and sulfonyl chloride groups can influence the reactivity of the bromine atoms, potentially allowing for selective functionalization.[3] This document provides detailed protocols for two key transformations of this substrate under microwave irradiation: sulfonamide synthesis and a selective Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust starting points for researchers, with an emphasis on understanding the underlying scientific principles to facilitate further optimization.
Critical Safety Considerations for Handling Sulfonyl Chlorides
3,4-Dibromo-2-fluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Moisture Sensitivity: The sulfonyl chloride group reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric and sulfonic acids. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) where possible and use anhydrous solvents and reagents.
-
Quenching: Unused or residual sulfonyl chloride should be quenched carefully by slow addition to a stirred solution of a mild base, such as aqueous sodium bicarbonate, in an ice bath.
Application 1: Rapid Microwave-Assisted Synthesis of a Novel Sulfonamide
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry for the synthesis of sulfonamides, a privileged scaffold in many therapeutic agents. Microwave irradiation can significantly accelerate this reaction, often reducing reaction times from hours to minutes.
Protocol: Synthesis of N-Benzyl-3,4-dibromo-2-fluorobenzenesulfonamide
This protocol describes the reaction of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride with benzylamine as a representative primary amine.
Materials:
-
3,4-Dibromo-2-fluorobenzenesulfonyl chloride (Commercially available from suppliers such as Matrix Scientific[6])
-
Benzylamine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Microwave reactor with sealed reaction vessels
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,4-Dibromo-2-fluorobenzenesulfonyl chloride (1.0 mmol, 1.0 eq).
-
Add anhydrous DCM or MeCN (4 mL).
-
Add benzylamine (1.1 mmol, 1.1 eq) to the solution.
-
Add triethylamine or DIPEA (1.5 mmol, 1.5 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with DCM (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO3 (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Application 2: Selective Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The presence of two bromine atoms on the aromatic ring of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride opens up possibilities for selective carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures.[1][7] Under microwave conditions, these reactions can be performed with high efficiency and selectivity.[2][8]
Protocol: Regioselective Synthesis of a Biaryl Sulfonamide
This protocol outlines a method for the selective mono-arylation of a pre-formed sulfonamide derived from 3,4-Dibromo-2-fluorobenzenesulfonyl chloride. The bromine at the 4-position is generally more sterically accessible and may exhibit different electronic properties compared to the bromine at the 3-position, potentially allowing for regioselective coupling.[3]
Materials:
-
N-Benzyl-3,4-dibromo-2-fluorobenzenesulfonamide (from Application 1)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or a more advanced ligand like XPhos
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Microwave reactor with sealed reaction vessels
Procedure:
-
To a 10 mL microwave reaction vessel, add N-Benzyl-3,4-dibromo-2-fluorobenzenesulfonamide (1.0 mmol, 1.0 eq).
-
Add 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq).
-
Add Pd(OAc)2 (0.02 mmol, 2 mol%) and PPh3 (0.04 mmol, 4 mol%).
-
Add K2CO3 (2.0 mmol, 2.0 eq).
-
Add the solvent mixture of 1,4-dioxane and water (5 mL, 4:1 v/v).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the mono-arylated product.
Mechanism and Scientific Rationale
Microwave Heating: Microwave energy accelerates reactions by directly interacting with polar molecules, leading to rapid and efficient heating of the reaction medium.[1] This localized heating can overcome activation energy barriers more effectively than conventional heating, resulting in significantly shorter reaction times.
Sulfonamide Formation: The reaction of a sulfonyl chloride with an amine is a nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The added base (e.g., triethylamine) neutralizes the HCl generated during the reaction, driving it to completion. Microwave irradiation accelerates this process by increasing the kinetic energy of the reacting molecules.
Suzuki-Miyaura Cross-Coupling: The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in Cross-Coupling: For polyhalogenated substrates like 3,4-Dibromo-2-fluorobenzenesulfonyl chloride, the site of oxidative addition of the palladium catalyst is influenced by both steric and electronic factors.[3] The C-Br bond is weaker than the C-F bond, making the bromine atoms the reactive sites for palladium-catalyzed cross-coupling. The relative reactivity of the two bromine atoms can be influenced by the steric hindrance and the electronic effects of the adjacent fluorine and sulfonyl chloride groups. In many cases, the less sterically hindered position is favored for the initial coupling.[8] The choice of palladium ligand can also play a crucial role in controlling the regioselectivity.
Data Presentation: Summary of Proposed Protocols
| Parameter | Application 1: Sulfonamide Synthesis | Application 2: Suzuki Coupling |
| Substrate | 3,4-Dibromo-2-fluorobenzenesulfonyl chloride | N-Benzyl-3,4-dibromo-2-fluorobenzenesulfonamide |
| Reagent | Benzylamine | 4-Methoxyphenylboronic acid |
| Catalyst | None | Pd(OAc)2 / PPh3 |
| Base | Triethylamine | K2CO3 |
| Solvent | DCM or MeCN | 1,4-Dioxane / Water |
| Temperature | 80 °C | 120 °C |
| Time | 10 minutes | 20 minutes |
| Microwave Power | Dynamic (as required to maintain temperature) | Dynamic (as required to maintain temperature) |
Experimental Workflow Visualization
Figure 2: General workflow for microwave-assisted organic synthesis.
References
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
-
Larhed, M., Moberg, C., & Hallberg, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry, 68(16), 6431–6434. [Link]
-
Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(10), 1113. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]
-
Li, Y., et al. (2021). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry, 23(15), 5434-5439. [Link]
-
Pinto, A., et al. (2021). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 11(11), 1381. [Link]
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Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118(41), 9796-9797. [Link]
-
Alves, M. J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 7877–7890. [Link]
-
Shibata, K., et al. (2007). Directed ortho lithiation general mechanism. Journal of the American Chemical Society, 129(46), 14162-14163. [Link]
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Wang, Y., & Miller, R. L. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(22), 5073–5075. [Link]
-
Brückner, S., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC, 2009(6), 167-173. [Link]
-
Ellermann, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2269-2275. [Link]
-
Green, N. J., & glorious, F. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 12(1), 546-566. [Link]
-
Magnier, E., et al. (2016). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Organic Letters, 18(19), 5102–5105. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879-933. [Link]
-
Clayden, J., & Yasin, S. A. (2002). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 1(1), 1-1. [Link]
-
Keglevich, G., et al. (2021). Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene and >P(O)H Reagents in the Absence of the Usual Mono- and Bidental P-Ligands. Molecules, 26(11), 3326. [Link]
-
Al-Masum, M. (2019). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 9(10), 833. [Link]
-
ChemBK. (2024, April 9). 3-Fluorobenzenesulfonyl chloride. Retrieved February 14, 2026, from [Link]
-
Komatsu, T., et al. (2020). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Scientific Reports, 10(1), 1-8. [Link]
-
Wang, Y., et al. (2024). Efficient circularly polarized multiple resonance thermally activated delayed fluorescence from B,N-embedded hetero[8]helicene enantiomers. Chemical Science, 15(1), 146-154. [Link]
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- 6. 1807041-46-8 Cas No. | 3,4-Dibromo-2-fluorobenzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Solid-Phase Synthesis: Applications of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride
Application Note: AN-2026-SPS
Abstract & Strategic Overview
3,4-Dibromo-2-fluorobenzenesulfonyl chloride (CAS: 351003-45-7) represents a "privileged scaffold" for high-throughput solid-phase organic synthesis (SPOS). Unlike simple linkers, this molecule functions as a multifunctional core that allows for orthogonal diversification.
Its utility is derived from three distinct reactivity zones:
-
Sulfonyl Chloride (
): An efficient anchor point for amine-functionalized resins (e.g., Rink Amide), forming a stable sulfonamide bond that withstands harsh reaction conditions. -
Ortho-Fluorine (
): Activated by the electron-withdrawing sulfonyl group, this position is highly susceptible to Nucleophilic Aromatic Substitution ( ), allowing for the introduction of amine diversity after resin loading. -
Dibromo Moiety (
): Provides two handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the construction of complex biaryl or heterobiaryl architectures.
This guide details the protocols for loading, diversifying via
Synthesis Logic & Workflow
The synthesis strategy relies on the "Catch-and-Release" principle but adds intermediate diversification steps. The electron-poor nature of the ring is the critical design feature; the sulfonyl group activates the fluorine for displacement, while the bromine atoms remain intact for subsequent transition-metal catalysis.
Workflow Visualization
Figure 1: Step-wise diversification workflow. The scaffold is anchored first, followed by nucleophilic substitution (
Experimental Protocols
Protocol A: Resin Loading (Scaffold Anchoring)
Objective: Immobilize the scaffold onto Rink Amide MBHA resin to form the sulfonamide linkage.
-
Reagents:
-
Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).
-
3,4-Dibromo-2-fluorobenzenesulfonyl chloride (3.0 equiv relative to resin loading).
-
Pyridine (anhydrous).
-
Dichloromethane (DCM, anhydrous).
-
Step-by-Step:
-
Swelling: Place 1.0 g of resin in a fritted synthesis vessel. Add DCM (10 mL) and shake for 30 mins. Drain.
-
Deprotection (if Fmoc-Rink): Treat with 20% Piperidine in DMF (2 x 15 min). Wash with DMF (3x), DCM (3x).
-
Coupling:
-
Dissolve the sulfonyl chloride (3.0 equiv) in DCM (8 mL).
-
Add Pyridine (6.0 equiv) to the solution.
-
Add the mixture to the resin.
-
Caution: Sulfonyl chlorides are moisture-sensitive. Ensure the vessel is sealed under nitrogen/argon.
-
-
Incubation: Shake at room temperature for 4–16 hours.
-
Washing: Drain and wash with DCM (5x), DMF (3x), then DCM (3x).
-
QC (Kaiser Test): Perform a Kaiser ninhydrin test. A colorless bead indicates successful capping of the amine. If blue, repeat the coupling step.
Protocol B: Diversification (Fluorine Displacement)
Objective: Introduce amine diversity by displacing the activated ortho-fluorine.
Mechanistic Insight: The
-
Reagents:
-
Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (5.0 – 10.0 equiv).
-
DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).
-
DIEA (Diisopropylethylamine) (5.0 equiv).
-
Step-by-Step:
-
Preparation: Suspend the loaded resin in DMSO (10 mL per gram of resin).
-
Reagent Addition: Add the amine (10 equiv) and DIEA (5 equiv).
-
Reaction: Heat the vessel to 60°C – 80°C for 12–24 hours.
-
Note: Sterically hindered amines may require higher temperatures (up to 100°C) or microwave irradiation (120°C, 30 min).
-
-
Washing: Drain hot (to prevent precipitation). Wash with DMF (5x), MeOH (3x), DCM (3x).
-
Validation: Small-scale cleavage (20 mg resin + 500 µL TFA) followed by LC-MS is recommended to confirm complete displacement of the fluorine (Mass shift: -19 Da [F] + Mass of Amine - 1 [H]).
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Functionalize the bromine positions. Regioselectivity Note: The bromine at C4 (para to F) is generally less sterically hindered than the bromine at C3 (sandwiched between F and Br). Under controlled conditions (lower temp, 1.0 equiv boronic acid), C4 selectivity may be achieved, but bis-coupling is the standard outcome with excess reagents.
-
Reagents:
-
Aryl Boronic Acid (5.0 equiv).
-
Catalyst:
(0.1 equiv) or / XPhos. -
Base:
(aqueous) (10.0 equiv). -
Solvent: DMF or Dioxane.
-
Step-by-Step:
-
Degassing: It is critical to degas all solvents and reagent solutions with Nitrogen/Argon for 15 mins prior to addition to prevent Pd oxidation.
-
Mix: Add the Boronic Acid and Base to the resin in DMF/Dioxane.
-
Catalyst Addition: Add the Pd catalyst last.
-
Reaction: Shake at 90°C for 16–24 hours under inert atmosphere.
-
Washing (Critical): To remove residual Palladium:
-
Wash with DMF (3x).
-
Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (3x) (Pd scavenger).
-
Wash with DCM (3x).
-
Cleavage and Isolation
Objective: Release the final compound from the solid support.[1]
-
Reagent: 95% TFA (Trifluoroacetic acid) / 2.5% TIS (Triisopropylsilane) / 2.5%
. -
Procedure: Treat resin with cleavage cocktail for 2 hours at room temperature.
-
Isolation: Filter resin, collect filtrate. Evaporate TFA under a stream of nitrogen or rotary evaporation.
-
Purification: Precipitate in cold diethyl ether or purify via preparative HPLC.
Data Summary & Reactivity Profile
| Functional Group | Position | Reactivity Mode | Application in Library Design |
| Sulfonyl Chloride | C1 | Electrophile | Anchor: Links scaffold to resin; becomes sulfonamide pharmacophore. |
| Fluorine | C2 (Ortho) | Leaving Group ( | Diversity Point 1: Displaced by amines to introduce solubility/affinity groups. |
| Bromine | C3 (Meta) | Electrophile (Pd) | Diversity Point 2: Difficult coupling; often requires forcing conditions or remains as halogen handle. |
| Bromine | C4 (Para) | Electrophile (Pd) | Diversity Point 3: Primary site for Suzuki/Sonogashira coupling to extend carbon skeleton. |
References
-
Solid-Phase Sulfonamide Synthesis
- Standard protocols for loading sulfonyl chlorides onto Rink Amide resin.
-
Source:
- Mechanism of ortho-fluoro displacement activated by sulfonyl groups.
-
Suzuki Coupling on Solid Support
- General methodology for Pd-catalyzed cross-coupling on polystyrene resins.
-
Source:
-
Reagent Properties
-
Physical data for 3,4-Dibromo-2-fluorobenzenesulfonyl chloride.[2]
-
Source:(Note: Used as proxy for reactivity data of the specific isomer).
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Sulfonyl chlorides are corrosive and lachrymators. Palladium residues must be scavenged to meet pharmaceutical purity standards.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride
Ticket ID: #SC-34DB2F-STORAGE Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 3,4-Dibromo-2-fluorobenzenesulfonyl chloride and have encountered degradation issues or wish to prevent them.
This reagent is not a standard building block; it is a highly electron-deficient electrophile. The specific substitution pattern—a fluorine atom at the ortho position (C2) combined with two bromine atoms—creates a "perfect storm" for hydrolysis. The electron-withdrawing nature of these halogens renders the sulfur atom hyper-electrophilic, making it significantly more sensitive to atmospheric moisture than simple benzenesulfonyl chloride.
This guide provides the protocols required to maintain the integrity of this reagent, grounded in mechanistic logic and field-proven methodologies.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy: Nucleophilic Attack by Water.
Why this specific molecule is fragile
In a standard benzenesulfonyl chloride, the sulfur atom is electrophilic. In 3,4-Dibromo-2-fluorobenzenesulfonyl chloride , three specific factors accelerate hydrolysis:
-
Inductive Effect (-I): The Fluorine at C2 and Bromines at C3/C4 pull electron density away from the ring.
-
Resonance Deficiency: Unlike methoxy or methyl groups, these halogens offer minimal resonance stabilization to the sulfur center.
-
The Result: The S-Cl bond is highly polarized, lowering the activation energy for water to attack the sulfur.
The Hydrolysis Pathway & Autocatalysis
When water enters the system, it attacks the sulfur, displacing chloride. This generates Sulfonic Acid and HCl .[1] The HCl gas increases the internal pressure of the vial (safety hazard) and can catalyze further degradation of the container seals, allowing more moisture in.
Figure 1: The hydrolysis cascade. Note the feedback loop where HCl generation compromises containment, accelerating failure.
Module 2: Storage Protocols (The Gold Standard)
Do not rely on the vendor's original packaging once opened. Follow this Standard Operating Procedure (SOP) to maximize shelf-life.
Storage Condition Hierarchy
| Tier | Condition | Expected Stability | Notes |
| Tier 1 (Ideal) | Inert Gas (Ar/N2) + Desiccator + Freezer (-20°C) | >12 Months | Mandatory for long-term storage of this specific halide. |
| Tier 2 (Acceptable) | Taped Cap + Desiccator + Fridge (4°C) | 3-6 Months | Monitor physical state closely. |
| Tier 3 (Risky) | Original Vial + Ambient Shelf | <1 Month | High risk of hydrolysis to sulfonic acid. |
The "Double-Barrier" Protocol
-
Primary Container: Transfer the reagent to a glass vial with a Teflon-lined screw cap . Avoid simple polyethylene caps, which are permeable to HCl.
-
Inerting: Flush the headspace with dry Nitrogen or Argon before sealing.
-
Secondary Containment: Place the vial inside a secondary jar containing a chemical desiccant (e.g., Drierite or
). -
Temperature: Store at -20°C .
-
Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
-
Module 3: Troubleshooting & FAQs
Q1: The solid has turned into a sticky gum or liquid. Is it usable?
-
Diagnosis: This indicates significant hydrolysis.[2] The melting point of the mixture drops (melting point depression) as the sulfonic acid impurity forms.
-
Action: Do not use directly. The stoichiometry will be wrong, and the generated acid will scavenge your nucleophile (amine/alcohol) in the next step. See Module 4: Remediation.
Q2: I heard a "pop" when I opened the bottle.
-
Diagnosis: This is pressurized HCl gas escaping.
-
Action: This confirms moisture ingress. Vent the vial in a fume hood immediately. Perform a Quality Control (QC) check before using.
Q3: How do I check the purity? Can I just run an LCMS?
-
Diagnosis: NO. Direct LCMS is misleading.
-
In Methanol/Water mobile phases, the sulfonyl chloride will react on the column to form the Methyl Ester or Sulfonic Acid, giving false peaks.
-
-
Action: Use Derivatization or qNMR (Quantitative NMR).
Protocol: The Derivatization QC Check
This is the most reliable method to determine "Active Content."
-
Dissolve 10 mg of your sulfonyl chloride in dry DCM (1 mL).
-
Add excess Morpholine (20 µL) or Benzylamine.
-
Let stir for 5 minutes.
-
Run LCMS on this mixture.
-
Result: You will see a clean peak for the Sulfonamide if the reagent was good. If you see the Sulfonic Acid peak, it was already hydrolyzed before the test.
Module 4: Remediation (Saving the Batch)
If your reagent is partially hydrolyzed (e.g., 80% pure), you can purify it. Sulfonyl chlorides are non-polar (soluble in organics), while the sulfonic acid byproduct is highly polar (water-soluble).
The "Flash Wash" Procedure
Use this if you need to recover the reagent quickly.
-
Dissolve: Dissolve the crude material in dry Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash rapidly ( < 30 seconds contact time) with ice-cold 5% NaHCO3 .
-
Why Cold? Slows down further hydrolysis.
-
Why Bicarbonate? Neutralizes the sulfonic acid and HCl, pulling them into the aqueous layer.
-
-
Dry: Immediately separate the organic layer and dry over anhydrous
. -
Concentrate: Filter and evaporate solvent on a rotavap (bath temp < 30°C).
-
Result: You will recover the clean sulfonyl chloride.
Decision Tree for Quality Control
Figure 2: Workflow for assessing reagent quality before committing valuable substrates.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
-
Storage & Handling of Moisture Sensitive Reagents
-
Quantitative Analysis (qNMR)
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
-
Purification of Sulfonyl Chlorides
-
Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Flash Wash" acid removal protocols).
-
Sources
- 1. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification methods for 3,4-Dibromo-2-fluorobenzenesulfonyl chloride reaction mixtures
Technical Support Center: Purification of 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride
Welcome to the technical support guide for the purification of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your 3,4-Dibromo-2-fluorobenzenesulfonyl chloride reaction mixture.
Question 1: My crude product is an oil or a sticky solid, but I expected a crystalline material. What is the likely cause and how do I fix it?
Answer:
This is a common issue often indicative of significant impurities that are depressing the melting point of your product. The most probable culprits are residual solvent or, more frequently, the presence of the corresponding 3,4-Dibromo-2-fluorobenzenesulfonic acid.
-
Causality: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis. The sulfur atom is very electrophilic, making it a prime target for nucleophilic attack by water, which may be present in reagents, solvents, or introduced during the aqueous workup.[1][2] This hydrolysis reaction cleaves the S-Cl bond to form the sulfonic acid, which is often a viscous oil or a deliquescent solid.
-
Troubleshooting Steps:
-
Initial Wash: Before concentrating your organic extract, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, forming the corresponding sulfonate salt. This salt is highly water-soluble and will be partitioned into the aqueous layer, effectively removing it from your desired product.[3] Follow this with a brine wash to remove residual water from the organic layer.
-
Solvent Removal: Ensure all extraction solvents are thoroughly removed under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help azeotropically remove traces of water and other volatile impurities.
-
Attempt Crystallization: After rigorous drying, attempt to crystallize the product from a suitable solvent system. (See Protocol 2). If it still "oils out," it may be necessary to first pass the crude material through a short plug of silica gel to remove the majority of polar impurities before attempting recrystallization again.
-
Question 2: My NMR/LC-MS analysis shows a significant peak corresponding to 3,4-Dibromo-2-fluorobenzenesulfonic acid. How can I remove it and prevent its formation in the future?
Answer:
The presence of the sulfonic acid is the most common impurity issue.[4] Its removal is critical as it can interfere with subsequent reactions.
-
Mechanism of Formation: As mentioned, this impurity arises from the hydrolysis of the sulfonyl chloride. The rate of hydrolysis is influenced by pH and the electronic nature of the substituents on the aromatic ring.[2][5] The presence of electron-withdrawing halogen atoms on the ring can accelerate this process.
-
Purification Strategy: Flash Column Chromatography If an extractive workup is insufficient, flash column chromatography is the most effective method for separating the sulfonyl chloride from its corresponding sulfonic acid.[6][7]
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system is crucial. Start with a low-polarity eluent like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane. A typical starting gradient would be 100% hexanes, gradually increasing the polarity. The sulfonyl chloride is significantly less polar than the sulfonic acid and will elute first. The sulfonic acid will often remain at the baseline or require a much more polar solvent system to elute.
-
Caution: Sulfonyl chlorides can sometimes degrade on silica gel, although it is a standard purification method.[8] To mitigate this, work quickly, use high-quality silica, and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v in your eluent) if degradation is observed.
-
-
Prevention:
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents during the reaction and workup wherever possible.[7]
-
Minimize Aqueous Contact: During the workup, minimize the contact time between the organic layer containing your product and any aqueous solutions. Perform extractions quickly and efficiently.
-
Temperature Control: Keep the reaction and workup temperatures as low as reasonably possible to slow the rate of hydrolysis.
-
Question 3: My recrystallization attempt resulted in very poor recovery or the formation of an oil ("oiling out"). What adjustments should I make?
Answer:
Recrystallization is a powerful technique but requires careful selection of the solvent system. "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form a crystalline lattice.
-
Underlying Principles: A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[9]
-
Troubleshooting the Solvent System:
-
Single Solvent: If using a single solvent (e.g., isopropanol), you may be using too much, or it may not be the ideal choice. Try concentrating the solution and cooling again. If that fails, test other solvents. Good candidates for sulfonyl chlorides are often hexanes, heptane, or mixtures involving a non-polar solvent and a slightly more polar co-solvent.
-
Two-Solvent System: This is often more effective. Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., Hexanes, Heptane) at an elevated temperature until the solution becomes faintly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
-
Control Cooling Rate: Slow cooling is essential for the formation of large, pure crystals. Crashing the product out of solution by placing it directly in an ice bath can trap impurities. Allow the solution to cool to room temperature first, then move it to a refrigerator, and finally to a freezer if necessary.[9]
-
Stirring: Gentle stirring during crystallization can prevent agglomeration and lead to a more manageable crystal suspension rather than a solid mass.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect besides the sulfonic acid?
A: Depending on the synthetic route (commonly a Sandmeyer-type reaction), other possible impurities include:
-
Sandmeyer Byproduct (e.g., 1,2-Dibromo-3-chloro-4-fluorobenzene): Forms from the reaction of the diazonium salt with the chloride source.[4][10]
-
Disulfides: Can form from the coupling of intermediate sulfur species.[10]
-
Sulfones: May arise from further reaction of the sulfonyl chloride.[10]
-
Unreacted Starting Materials: Such as the corresponding aniline derivative.
Q2: What analytical techniques are best for monitoring the purification and assessing the final purity?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring reaction progress and the effectiveness of column chromatography separation.[3] Use a UV lamp for visualization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if they have distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of the product and byproducts.
-
Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.[11]
Q3: What are the ideal storage conditions for purified 3,4-Dibromo-2-fluorobenzenesulfonyl chloride?
A: Due to its moisture sensitivity, the product must be protected from atmospheric water.[1] Store the solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storing it in a desiccator or a freezer can further prolong its shelf life.
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Rationale & Comments |
| Recrystallization | Heptane / Ethyl Acetate | A good starting point for a two-solvent system. Dissolve in minimal hot ethyl acetate and add heptane until turbid. |
| Isopropanol / Water | Use with caution due to the risk of hydrolysis. Dissolve in hot isopropanol and add water dropwise. | |
| Column Chromatography | 95:5 to 80:20 Hexanes / Ethyl Acetate | Standard gradient for separating moderately polar compounds. The product should elute at a relatively low Rf. |
| 98:2 to 90:10 Hexanes / Dichloromethane | A less polar system that can provide good separation from non-polar byproducts. |
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, dilute it with an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove basic impurities like unreacted anilines).
-
Water.
-
Saturated aqueous NaHCO₃ solution (to remove acidic impurities like sulfonic acid).[3]
-
Brine (saturated NaCl solution) to initiate drying.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Recrystallization from a Two-Solvent System (Heptane/Ethyl Acetate)
-
Place the crude 3,4-Dibromo-2-fluorobenzenesulfonyl chloride in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to completely dissolve the solid.
-
While stirring and keeping the solution warm, slowly add heptane dropwise until the solution remains faintly cloudy.
-
Add 1-2 drops of ethyl acetate to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Dry the purified crystals under high vacuum.
Visualized Workflows
Caption: General workflow for the purification of sulfonyl chlorides.
References
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- Wikipedia. (n.d.). Sulfonyl halide.
- ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides.
- MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- RSC Publishing. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- BLD Pharm. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Reddit. (n.d.). Recrystallization for foam like crystals.
- Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
- ChemicalBook. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE.
- SNS Courseware. (n.d.). Impurities.
- Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
- PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride 97%.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride, 98%.
- Sigma-Aldrich. (n.d.). 2-Fluorobenzenesulfonyl chloride 97%.
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Removing excess 3,4-Dibromo-2-fluorobenzenesulfonyl chloride from crude product
Ticket Subject: Removal of excess 3,4-Dibromo-2-fluorobenzenesulfonyl chloride Ticket ID: TSC-2026-DBF-09 Status: Open Assigned Specialist: Senior Application Scientist
Issue Diagnosis: The "Sticky" Electrophile
You are dealing with 3,4-Dibromo-2-fluorobenzenesulfonyl chloride . This is not a standard reagent; it is a highly functionalized, electron-deficient electrophile.
-
The Trap: The halogenation pattern (3,4-dibromo) significantly increases the lipophilicity (LogP) of the molecule, making it difficult to remove via standard aqueous washes if it remains unreacted.
-
The Opportunity: The fluorine atom at the ortho position (2-position) exerts a strong inductive electron-withdrawing effect. This makes the sulfonyl chloride sulfur atom highly electrophilic and more susceptible to nucleophilic attack (hydrolysis or scavenging) compared to a standard benzenesulfonyl chloride [1].
This guide outlines three protocols to remove this impurity, ranked by chemical precision and scale suitability.
Decision Matrix: Selecting Your Protocol
Before proceeding, determine which method fits your current experimental constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and product sensitivity.
Method A: Polymer-Supported Scavenging (The "Gold Standard")
Best for: High-throughput synthesis, medicinal chemistry (mg to g scale), and acid-sensitive products.
This method uses a polymer-bound amine (e.g., PS-Trisamine) to covalently bind the excess sulfonyl chloride. The impurity becomes part of the solid phase and is removed via filtration. This avoids aqueous workup entirely, preventing hydrolysis of sensitive products [2].
The Mechanism
Note: The resin also acts as a base to sequester the HCl byproduct.Protocol A: Scavenging Workflow
-
Calculate Loading: Determine the theoretical excess of sulfonyl chloride (in mmols). Use 3.0 equivalents of scavenger resin relative to the excess reagent.
-
Example: If you have 0.5 mmol excess sulfonyl chloride, use 1.5 mmol capacity of resin.
-
-
Solvent Selection: Ensure the crude mixture is dissolved in DCM, THF, or Ethyl Acetate. (Avoid alcohols, as they compete with the resin).
-
Addition: Add PS-Trisamine (or equivalent aminomethyl polystyrene) directly to the reaction vessel.
-
Incubation: Agitate (shake or stir gently) at room temperature for 2–4 hours .
-
Tip: The 2-fluoro substituent accelerates this reaction compared to non-fluorinated analogs [3].
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Concentrate: Evaporate the filtrate. The residue is your product, free of sulfonyl chloride.[1]
Method B: Base-Catalyzed Hydrolysis (The Scale-Up Solution)
Best for: Large scale (>10g), cost-sensitive projects, and products stable to mild base.
Since 3,4-dibromo-2-fluorobenzenesulfonyl chloride is lipophilic, simple water washing is ineffective. We must chemically convert it into its water-soluble sulfonate salt (
The Mechanism
Protocol B: Catalytic Hydrolysis
| Step | Action | Technical Rationale |
| 1 | Dilute | Dilute crude organic phase with DCM or EtOAc. |
| 2 | Catalyze | Add 5 mol% DMAP (4-Dimethylaminopyridine). |
| 3 | Basify | Add 2 volumes of Sat. NaHCO₃ (or 1M NaOH if product is stable). |
| 4 | Agitate | Stir vigorously for 30–60 mins . |
| 5 | Separate | Separate layers. The sulfonyl chloride (now sulfonate) is in the aqueous layer.[1] |
| 6 | Polish | Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1] |
Troubleshooting & FAQs
Ticket #: Q-402 Q: I used Method B, but I still see the sulfonyl chloride in the organic layer by TLC/LCMS. A: The 3,4-dibromo substitution makes the molecule very greasy (lipophilic). The hydrolysis might be surface-area limited.
-
Fix: Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%) to the biphasic mixture. This shuttles the hydroxide ions into the organic layer to attack the sulfonyl chloride directly.
Ticket #: Q-405 Q: Can I use silica gel chromatography? A: Proceed with caution. Sulfonyl chlorides are unstable on silica gel (which is slightly acidic and "wet"). They often streak or decompose into sulfonic acids on the column, contaminating your fractions.
-
Fix: If you must use chromatography, convert the excess sulfonyl chloride into a stable sulfonamide first (see Method C logic) or treat the silica with 1% Triethylamine to neutralize acidity.
Ticket #: Q-409 Q: Why does the 2-fluoro group matter? A: The fluorine atom is electron-withdrawing. In the diagram below, notice how the electron density is pulled away from the sulfur, making it a "hotter" target for nucleophiles (water or scavengers).
Figure 2: Electronic influence of the ortho-fluorine substituent facilitating nucleophilic attack.
References
-
BenchChem Technical Support. (2025).[2][3] Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from
-
Supra Sciences. (n.d.). Sulfonyl Chloride Resin, MP: Scavenging Protocols. Retrieved from
-
ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Fluorobenzenesulfonyl chloride Product Information & Reactivity. Retrieved from
Sources
Technical Support Center: Work-up Procedures for Fluorinated Benzenesulfonyl Chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) regarding the work-up of reactions involving fluorinated benzenesulfonyl chlorides. As a Senior Application Scientist, my goal is to provide you with not just the steps, but the scientific reasoning behind them to ensure the success and reproducibility of your experiments.
PART 1: CORE PRINCIPLES OF WORK-UP
The primary goal of a work-up for a fluorinated benzenesulfonyl chloride reaction is to isolate the desired sulfonamide product in high purity. This involves separating the product from unreacted starting materials, byproducts, and the solvent. The core challenges stem from the reactivity of the sulfonyl chloride itself and the properties of its hydrolysis byproduct, the corresponding sulfonic acid.
A successful work-up strategy hinges on three key objectives:
-
Quenching Excess Reagent: Neutralizing any unreacted fluorinated benzenesulfonyl chloride.
-
Removing Byproducts: Primarily the water-soluble sulfonic acid salt and any HCl generated.
-
Isolating the Product: Extracting the desired sulfonamide into an organic phase for subsequent purification.
PART 2: SAFETY FIRST: HANDLING BENZENESULFONYL CHLORIDES
Before initiating any work-up, it is critical to handle benzenesulfonyl chlorides and the resulting reaction mixtures with appropriate safety measures. These compounds are reactive and pose several hazards.
Q1: What are the essential safety precautions when working with fluorinated benzenesulfonyl chlorides?
A1: Fluorinated benzenesulfonyl chlorides are corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[1] Inhalation can also be harmful.[1][2] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), splash-proof safety goggles, and a chemical-resistant lab coat or apron.[3] If there is a risk of splashing, a full face shield is recommended.[3]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to prevent the inhalation of corrosive vapors.[1][3]
-
Handling: Use compatible glassware and avoid metal containers, as some metals can react with sulfonyl chlorides.[3] Reactions are often exothermic, especially during quenching, so proceed with caution and use an ice bath to control the temperature.[4]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[5] Have a first aid kit available and be familiar with first aid procedures for chemical exposure.[3][6] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[5][6]
PART 3: STANDARD AQUEOUS WORK-UP PROTOCOL & TROUBLESHOOTING
The most common method for working up these reactions is an aqueous extractive procedure. This section provides a step-by-step protocol and addresses common issues encountered during the process.
Experimental Protocol: Standard Aqueous Work-up
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water or crushed ice to the stirred mixture.[4][7] This step hydrolyzes the highly reactive excess fluorinated benzenesulfonyl chloride.
-
Basification & Hydrolysis: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), and stir the biphasic mixture vigorously for 30-60 minutes.[8][9] This neutralizes the HCl generated during the sulfonamide formation and converts the fluorinated benzenesulfonic acid (the hydrolysis byproduct) into its highly water-soluble sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate clearly. Drain the aqueous layer and extract the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities (like excess pyridine), followed by water, and finally a saturated brine solution to reduce the water content in the organic phase.[9]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude fluorinated sulfonamide product.[7][9]
-
Purification: The crude product can then be purified further, typically by recrystallization or flash column chromatography.[9][10]
Workflow Diagram: Standard Aqueous Work-up
Caption: Standard workflow for the aqueous work-up of sulfonamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q2: After quenching my reaction with water, a persistent oil separates instead of a clean biphasic mixture. What is this oil?
A2: This oily residue is very likely unreacted fluorinated benzenesulfonyl chloride.[11] These compounds are often dense, viscous oils that are insoluble in cold water and hydrolyze slowly under neutral conditions.[11][12][13]
-
Causality: Simply adding water, especially if cold, may not be sufficient to fully hydrolyze the excess sulfonyl chloride in a timely manner.[7][12]
-
Troubleshooting: Proceed with the standard protocol by adding a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and stirring vigorously.[11] The base will catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which then forms a water-soluble salt and dissolves into the aqueous layer.[11]
Q3: My final product is contaminated with an acidic impurity, even after a basic wash. What is it and how do I remove it?
A3: The contaminant is likely the fluorinated benzenesulfonic acid, the hydrolysis product of your starting material.[11] While its salt is very soluble in water, the acid itself can have some solubility in organic solvents, leading to incomplete removal.
-
Causality: A single basic wash may not be sufficient to deprotonate and extract all of the sulfonic acid, especially if the organic solvent is polar or if a large excess of sulfonyl chloride was used.
-
Troubleshooting: Perform additional washes of the organic layer with a saturated NaHCO₃ solution or another dilute aqueous base.[11] This ensures complete deprotonation of the sulfonic acid, forming the water-soluble salt that will partition into the aqueous phase.[11]
Q4: My target sulfonamide is sensitive to basic conditions. How can I work up the reaction without using a strong base?
A4: If your product is base-sensitive, you must avoid strong bases like NaOH. You have several alternative strategies.
-
Causality: Strong bases can cause hydrolysis of sensitive functional groups on your desired product.
-
Troubleshooting Options:
-
Mild Base: Use a milder base like aqueous sodium bicarbonate (NaHCO₃) for the hydrolysis and neutralization steps.
-
Nucleophilic Quench: Before the aqueous wash, quench the excess sulfonyl chloride with a simple nucleophile like aqueous ammonia or methanol.[8][11] This converts the sulfonyl chloride into a more easily removable water-soluble sulfonamide or a sulfonate ester, respectively.[11]
-
Scavenger Resins: For a non-aqueous work-up, use a solid-supported amine scavenger resin (e.g., PS-Trisamine).[8][11] Add the resin to the completed reaction mixture, stir, and then simply filter off the resin, which has now bound the excess sulfonyl chloride.[8]
-
Table 1: Comparison of Quenching Strategies
| Quenching Agent | Mechanism | Advantages | Disadvantages | Citation |
| Water / Aqueous Base (e.g., NaHCO₃) | Hydrolysis | Simple, inexpensive, removes HCl byproduct. | Can be slow; may not be suitable for base-sensitive products. | [8][11] |
| Aqueous Ammonia | Nucleophilic Quench (Amination) | Fast, forms a water-soluble sulfonamide byproduct. | Introduces ammonia into the system. | [4][11] |
| Methanol | Nucleophilic Quench (Esterification) | Fast, forms a sulfonate ester. | Byproduct may require chromatography to remove. | [8] |
| Amine Scavenger Resin | Covalent Scavenging | Non-aqueous, simple filtration removal, ideal for high-throughput. | Resins are more expensive than simple reagents. | [8][11] |
Q5: My yield is significantly lower than expected after the work-up. Where did my product go?
A5: Low yield can be attributed to several factors during the work-up phase.
-
Causality & Troubleshooting:
-
Incomplete Extraction: Your fluorinated sulfonamide may have some water solubility. Ensure you are using a sufficient volume of an appropriate organic solvent and perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous phase.[7]
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product.[7] To break an emulsion, try adding a small amount of brine (saturated NaCl solution).[7]
-
Product Precipitation: If your product is a solid, it might precipitate out of solution during the quench or washes. If this happens, you may need to add more organic solvent to redissolve it or filter the entire biphasic mixture to collect the solid.
-
Product Hydrolysis: While sulfonamides are generally stable, some can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heat. Ensure washes are performed promptly and without heating.[7]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common work-up issues.
PART 4: PURIFICATION OF FLUORINATED SULFONAMIDES
Q6: My crude product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when a dissolved compound separates from solution as a liquid instead of a solid.[10] This is common when the melting point of the crude solid is lower than the boiling point of the solvent or when high levels of impurities are present.[10]
-
Causality: Impurities depress the melting point of your product, making it more likely to separate as a supercooled liquid (oil).
-
Troubleshooting:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more hot solvent to decrease the saturation, and allow it to cool much more slowly.[10]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a single seed crystal of the pure product to provide a nucleation site.[10]
-
Change Solvent System: The current solvent may be inappropriate. For sulfonamides, solvent mixtures like ethanol/water or ethyl acetate/hexanes are often effective.[9][10]
-
Pre-purify: If the product is very impure, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.[10]
-
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025). Vertex AI Search.
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. (n.d.). BenchChem.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie.
- SAFETY DATA SHEET - Benzenesulfonyl Chloride. (2025). TCI Chemicals.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). BenchChem.
- Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. (n.d.). BenchChem.
- Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. (n.d.). Cole-Parmer.
- Managing exothermic reactions in the synthesis of sulfonamides. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). BenchChem.
- Sulfonamide synthesis by alkylation or aryl
- How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016).
- Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026). In-depth science article.
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Benzenesulfonyl chloride - Wikipedia. (n.d.). Wikipedia.
- Amine Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Course Hero.
- What is the best extraction method of sulfonamides group from honey samples? (2024).
- A Facile, Environmentally Benign Sulfonamide Synthesis in Water. (2025).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- An amine on reaction with benzenesulphonyl chloride produces a compound insoluble in alkaline so.... (2024). YouTube.
- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
- Removing thionyl chloride. (2019). Reddit.
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem.
- Any tips on cleaning up SO2Cl2 chlorin
- Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. (n.d.). PMC.
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Preparation of sulfonamides
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
- Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. (2025).
- The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soil. (2014). Canadian Science Publishing.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC.
- The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024). PMC.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- US2777844A - Sulfonamide purification process. (n.d.).
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
- Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. (2024).
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. (n.d.). PMC.
- Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). Wiley Online Library.
- The optimized molecular structure of novel fluorinated sulfonamides... (n.d.).
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling 3,4-Dibromo-2-fluorobenzenesulfonyl chloride
Status: Operational Ticket ID: TCH-SUP-SO2Cl-001 Subject: Moisture Sensitivity, Handling Protocols, and Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary
3,4-Dibromo-2-fluorobenzenesulfonyl chloride is a highly electrophilic, halogenated building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural features—specifically the electron-withdrawing fluorine at the ortho position and bromine atoms at the meta and para positions—significantly enhance the electrophilicity of the sulfur atom.
While this reactivity is beneficial for nucleophilic substitution (e.g., sulfonamide formation), it renders the molecule acutely sensitive to moisture . Improper handling leads to rapid hydrolysis, generating the corresponding sulfonic acid and hydrochloric acid (HCl), which can autocatalytically degrade the remaining reagent.
This guide provides a self-validating system for handling, storage, and troubleshooting, ensuring the integrity of your chemical supply and the success of your downstream synthesis.
Module 1: The Mechanism of Failure
Q: Why is this specific sulfonyl chloride degrading even in "sealed" bottles?
A: The degradation is likely driven by the Autocatalytic Hydrolysis Loop . Unlike simple alkyl sulfonyl chlorides, the electron-poor aromatic ring of 3,4-dibromo-2-fluorobenzenesulfonyl chloride makes the sulfur atom highly susceptible to nucleophilic attack by water.
-
Electronic Activation: The Fluorine atom at the C2 position exerts a strong inductive effect (-I), pulling electron density away from the ring and the sulfonyl group. The Bromine atoms at C3 and C4 further stabilize the electron deficiency.
-
The Trigger: Trace moisture attacks the sulfur.
-
The Cascade: The reaction releases HCl gas. If the container is sealed but has headspace moisture, the HCl cannot escape. HCl is hygroscopic; it pulls more moisture from the seals or environment, accelerating the hydrolysis of the remaining solid.
Visualization: The Hydrolysis Pathway
Figure 1: The autocatalytic hydrolysis cycle. Note how the byproduct (HCl) can exacerbate moisture intake if not properly vented or trapped.
Module 2: Storage & Handling Protocols
Q: How do I store this reagent long-term?
A: You must break the "Heat-Moisture-Acid" triangle. Follow the Cold Chain Protocol :
-
Temperature: Store at -20°C (Freezer) . Low temperatures kinetically inhibit the hydrolysis reaction.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] Argon is preferred as it is heavier than air and blankets the solid.
-
Container: Use secondary containment. Place the primary vial inside a desiccator or a larger jar containing active desiccant (e.g.,
or activated molecular sieves). -
Seal: Parafilm is insufficient for long-term storage of corrosive volatiles. Use electrical tape or a heat-shrink band over the cap to prevent HCl leakage and moisture ingress.
Q: How should I weigh out the reagent for a reaction?
A: Never weigh this reagent on an open bench on a humid day.
-
Best Practice: Weigh inside a glovebox.
-
Acceptable Practice: Use the "Schlenk Weighing" technique:
-
Equilibrate the bottle to room temperature before opening (prevents condensation).
-
Purge a tared vial with Nitrogen.
-
Quickly transfer the solid/liquid.
-
Immediately recap and re-tape the source bottle.
-
Module 3: Reaction Troubleshooting
Q: My sulfonamide yield is low (<40%). Is the reagent bad?
A: Not necessarily. The issue is often competitive hydrolysis during the reaction. Even if the reagent is pure, wet solvents will kill it.
Troubleshooting Matrix:
| Variable | Diagnosis | Corrective Action |
| Solvent | Is the solvent anhydrous? | Use DCM or THF distilled from CaH₂ or Na/Benzophenone, or from a solvent purification system. Target <50 ppm H₂O. |
| Base | Using aqueous base (Schotten-Baumann)? | Stop. Switch to anhydrous conditions. Use Pyridine, TEA, or DIPEA in organic solvent. |
| Stoichiometry | Is the amine nucleophile weak? | If the amine is unreactive, the sulfonyl chloride waits and eventually hydrolyzes. Add a catalyst like DMAP (5-10 mol%) to activate the sulfonyl group. |
| Temperature | Is the reaction too hot? | High temps favor hydrolysis. Start the addition at 0°C , then warm to RT. |
Q: How do I "rescue" a reaction that contains unreacted sulfonyl chloride?
A: You must quench it carefully to avoid contaminating your product with acid.
-
Quench: Add a nucleophile scavenger (e.g., N,N-dimethylethylenediamine) or simply add water if the reaction is complete.
-
Workup: Wash the organic layer with 5% NaHCO₃ . This converts the hydrolyzed byproduct (sulfonic acid) into its water-soluble salt (
), which stays in the aqueous layer, while your sulfonamide stays in the organic layer.
Module 4: Analytical Verification (QC)
Q: How do I verify the purity of the reagent before use?
A: Visual inspection is unreliable (both the chloride and acid can be off-white solids). Use these analytical checks:
-
TLC (Thin Layer Chromatography):
-
Eluent: Hexane/Ethyl Acetate (3:1).
-
Observation: The sulfonyl chloride will run (high
). The sulfonic acid is highly polar and will stay at the baseline ( ) or streak. -
Visualization: UV lamp (254 nm).
-
-
Qualitative Silver Nitrate Test (The "Instant Check"):
-
Dissolve a small crystal in dry acetonitrile.
-
Add a drop of aqueous
. -
Result: Immediate heavy white precipitate (
) indicates free chloride ions (hydrolysis has occurred). Note: The sulfonyl chloride itself reacts slowly with water, but free HCl from degradation reacts instantly.
-
-
1H NMR Spectroscopy:
-
Solvent:
(Must be dry and acid-free). -
Shift Diagnosis: Look at the aromatic protons. The conversion of
to causes a diagnostic shift. The acidic proton of the sulfonic acid is often broad and exchangeable ( ).
-
Visualization: QC Decision Tree
Figure 2: Quality Control workflow to determine reagent viability.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedures for handling acid chlorides).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Techniques for drying solvents and purifying reagents).
-
Gnedin, B. G.; Ivanov, S. N.; Shchukina, M. V. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org.[3] Chem. USSR1988 , 24, 733–739. (Mechanistic insight into hydrolysis rates).
-
BenchChem Technical Support. Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem Safety Guides2025 . (General safety protocols).
Sources
Validation & Comparative
1H NMR Interpretation Guide: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride
Executive Summary
3,4-Dibromo-2-fluorobenzenesulfonyl chloride is a highly functionalized electrophile used as a supramolecular synthon and a scaffold in medicinal chemistry (e.g., sulfonamide synthesis).[1][2] Its high halogen density creates a unique electronic environment that complicates NMR interpretation due to competing shielding/deshielding effects and fluorine-proton coupling (
This guide provides a technical breakdown of the
Part 1: Structural & Electronic Analysis
The Spin System
The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring , leaving only two aromatic protons at positions 5 and 6 .
-
H5 : Located between the bromine at C4 and the proton at C6.
-
H6 : Located between the proton at C5 and the sulfonyl chloride group at C1.
Electronic Influences (Shielding/Deshielding)[3]
-
Sulfonyl Chloride (
) at C1 : A strong electron-withdrawing group (EWG). It exerts a massive deshielding effect, particularly on the ortho proton (H6 ). -
Fluorine at C2 : An electronegative atom that is ortho to the sulfonyl group. It influences the ring via inductive withdrawal (deshielding) and resonance donation (shielding). Crucially, it is spin-active (Spin 1/2), causing signal splitting.[3]
-
Bromines at C3 & C4 : Weakly deactivating groups. They provide steric bulk but have a smaller impact on chemical shift compared to the sulfonyl and fluorine groups.
Predicted NMR Data (CDCl )
| Proton | Position | Approx. Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6 | 6 | 7.85 – 7.95 | dd (Doublet of Doublets) | Deshielded by ortho-SO | |
| H5 | 5 | 7.40 – 7.50 | dd (Doublet of Doublets)* | Shielded relative to H6. Large ortho coupling to H6. Para-F coupling is small (may appear as broad doublet). |
*Note: The H5 signal often appears as a simple doublet if the resolution is insufficient to resolve the small para-fluorine coupling (
Part 2: Comparative Analysis & Troubleshooting
This section compares the target molecule against its most common failure modes (hydrolysis) and critical isomers.
Scenario A: Intact Product vs. Hydrolyzed Impurity
Sulfonyl chlorides are moisture-sensitive. In the presence of water (or wet DMSO-d6), they hydrolyze to sulfonic acids . This is the #1 quality control failure in drug development workflows involving this reagent.
-
Target: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride
-
Impurity: 3,4-Dibromo-2-fluorobenzenesulfonic acid
| Feature | Sulfonyl Chloride (Target) | Sulfonic Acid (Hydrolysis Product) | Diagnostic Action |
| H6 Shift | Check H6 : The transformation of | ||
| Acidic Proton | Absent | D | |
| Solvent | CDCl | DMSO-d6 (Required for solubility) | Avoid DMSO for storage; the hygroscopic nature of DMSO accelerates hydrolysis. |
Scenario B: Regioisomer Differentiation
Commercial synthesis via electrophilic aromatic substitution can yield isomers. Distinguishing the 3,4-dibromo isomer from the 4,5-dibromo isomer is critical.
-
3,4-Dibromo (Target): Protons are at H5 and H6 (Ortho to each other).
-
Spectrum: Two doublets (or dd) with Large Coupling (
Hz) .
-
-
4,5-Dibromo (Isomer): Protons are at H3 and H6 (Para to each other).
-
Spectrum: Two singlets (or small doublets) with Zero or Tiny Coupling (
Hz) .
-
Part 3: Visualization of Structural Assignment
The following diagram illustrates the logic flow for confirming the structure based on the splitting patterns described above.
Figure 1: Decision tree for confirming the 3,4-dibromo-2-fluoro substitution pattern vs. para-substituted isomers.
Part 4: Experimental Protocol
To ensure reproducible data and prevent in-tube hydrolysis, follow this strict protocol.
Materials
-
Solvent: Chloroform-d (CDCl
), 99.8% D, stored over 4Å molecular sieves.-
Why? CDCl
is non-polar and minimizes the rate of hydrolysis compared to DMSO.
-
-
Tube: 5mm precision NMR tube, oven-dried.
-
Sample Mass: 5-10 mg.
Workflow
-
Dry Prep: Ensure the NMR tube and cap are completely dry. Do not blow "house air" into the tube (introduces moisture/oil). Use Nitrogen or Argon if available.
-
Dissolution: Dissolve 10 mg of the sulfonyl chloride in 0.6 mL of CDCl
.-
Critical Step: If the solution is cloudy, filter it through a small plug of glass wool. Cloudiness often indicates hydrolyzed sulfonic acid (insoluble in CDCl
).
-
-
Acquisition:
-
Run a standard proton (
) scan (16 scans). -
Optional but Recommended: Run a Fluorine (
) scan (coupled and decoupled) to verify the presence of a single fluorine environment.
-
-
Processing:
-
Reference the residual CHCl
peak to 7.26 ppm . -
Apply a window function (LB = 0.3 Hz) to resolve the fine fluorine coupling on H5.
-
Hydrolysis Check Diagram
Figure 2: Rapid QC workflow to detect hydrolysis of sulfonyl chlorides.
References
-
Spectral Database for Organic Compounds (SDBS) . 1H NMR of 4-fluorobenzenesulfonyl chloride (Analogous splitting patterns). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. (Source for Fluorine-Proton coupling constants and substituent additivity rules). Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text for ortho/meta/para coupling constants).
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides. ResearchGate. (Provides experimental context for sulfonyl chloride stability and NMR characterization). Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Infrared Spectroscopy of 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride: A Predictive and Comparative Analysis
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 3,4-Dibromo-2-fluorobenzenesulfonyl chloride, a highly functionalized aromatic compound, presents a unique spectroscopic challenge. Its utility as a building block in organic synthesis necessitates unambiguous structural confirmation, for which Infrared (IR) spectroscopy serves as a rapid and powerful first-line analytical technique.
This guide provides a detailed, predictive analysis of the key IR absorption bands expected for 3,4-Dibromo-2-fluorobenzenesulfonyl chloride. As direct experimental data for this specific molecule is not widely published, we will leverage a comparative approach. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational modes with those of structurally analogous compounds, we can build a reliable interpretative framework. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of spectroscopic data to accelerate their research.
Predicted IR Absorption Profile of 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride
The vibrational landscape of an organic molecule is a direct reflection of its covalent bond strengths and geometry. For 3,4-Dibromo-2-fluorobenzenesulfonyl chloride, the IR spectrum is dominated by contributions from the sulfonyl chloride group, the halogen-carbon bonds, and the substituted aromatic ring. The table below summarizes the predicted key absorption bands, their origins, and expected intensities.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale & Comparative Notes |
| ~3100-3050 | C-H Stretch | Aromatic Ring | Weak to Medium | Aromatic C-H stretching vibrations consistently appear at frequencies just above 3000 cm⁻¹[1][2][3]. This distinguishes them from aliphatic C-H stretches, which occur below 3000 cm⁻¹. |
| ~1570 & ~1450 | C=C Stretch | Aromatic Ring | Medium to Strong | These two bands are characteristic of C=C stretching within the benzene ring itself[4]. The presence of strong electron-withdrawing substituents (F, Br, SO₂Cl) is expected to influence their exact position and intensity. |
| 1395-1375 | S=O Asymmetric Stretch | Sulfonyl Chloride | Very Strong | The sulfonyl chloride group gives rise to two intense stretching bands. The asymmetric stretch is typically found at the higher frequency[5]. For comparison, benzenesulfonyl chloride shows this band prominently. |
| 1195-1175 | S=O Symmetric Stretch | Sulfonyl Chloride | Very Strong | This is the second characteristic band for the sulfonyl group[5]. The high intensity of both S=O stretches is due to the large change in dipole moment during vibration, making them easy to identify. |
| ~1250-1150 | C-F Stretch | Aryl-Fluoride | Strong | The C-F stretch is known to be strong and falls within the upper fingerprint region[6]. In 2-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride, this band is a key diagnostic feature[7]. |
| ~880-860 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | This absorption is highly diagnostic of the ring substitution pattern. For a 1,2,3,4-tetrasubstituted ring with two adjacent free hydrogen atoms, a strong band is expected in this region[5][8]. |
| ~650-550 | C-Br Stretch | Aryl-Bromide | Medium to Strong | Due to the higher mass of bromine compared to other atoms, the C-Br stretching vibration occurs at a lower frequency[6][9]. |
Comparative Analysis: Building Confidence in Spectral Interpretation
To understand how the unique combination of substituents in 3,4-Dibromo-2-fluorobenzenesulfonyl chloride influences its IR spectrum, we must compare it with simpler, related structures.
The Benzenesulfonyl Chloride Backbone
The foundational structure is benzenesulfonyl chloride. Its spectrum is dominated by the very strong S=O asymmetric and symmetric stretching bands and the characteristic absorptions of a monosubstituted benzene ring[10][11][12]. The introduction of halogen substituents onto this backbone introduces new vibrational modes and perturbs existing ones.
The Impact of Fluorine Substitution
Comparing with 2-fluorobenzenesulfonyl chloride or 4-fluorobenzenesulfonyl chloride[7], the most obvious addition to the spectrum is the strong C-F stretching band (typically 1250-1150 cm⁻¹). Furthermore, the presence of a highly electronegative fluorine atom can induce slight shifts in the S=O stretching frequencies due to its electron-withdrawing effects on the aromatic ring.
The Impact of Bromine Substitution
The addition of bromine introduces C-Br stretching vibrations. These are found at much lower wavenumbers (650-550 cm⁻¹) due to the "heavy atom" effect[9]. In a compound like 4-Bromo-2-fluorobenzenesulfonyl chloride[13], one would expect to see both the C-F and C-Br stretches, providing a more complex fingerprint region.
The Critical Role of the Substitution Pattern
Perhaps the most informative region for confirming the specific isomer is the C-H out-of-plane (oop) bending region between 900 and 675 cm⁻¹[1]. The pattern of absorption here is directly correlated with the positions of substituents on the aromatic ring because it reflects the vibrations of the remaining C-H bonds.
-
Monosubstituted (e.g., Benzenesulfonyl chloride): Typically shows two strong bands around 750 cm⁻¹ and 700 cm⁻¹.
-
1,2,3,4-Tetrasubstituted (Target Molecule): This pattern leaves two adjacent hydrogen atoms on the ring. This arrangement is expected to give rise to a single, strong absorption band in the 880-860 cm⁻¹ range[5][8]. The observation of this band, coupled with the absence of bands characteristic of other substitution patterns, provides powerful evidence for the correct isomeric structure.
Visualizing the Structure and Analytical Workflow
To provide clarity, the molecular structure and the analytical workflow for its characterization are depicted below.
Caption: Molecular structure of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride.
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol describes the use of Fourier Transform Infrared (FT-IR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a standard and reliable method for analyzing solid or oily samples like benzenesulfonyl chlorides.
Objective: To obtain a clean, reproducible mid-infrared spectrum of the analyte for structural confirmation.
Instrumentation:
-
FT-IR Spectrometer
-
ATR Accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Collection:
-
Ensure the ATR crystal surface is clean. Wipe gently with a lint-free tissue dampened with isopropanol and allow it to fully evaporate.
-
Collect a background spectrum. This is a critical step that measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 3,4-Dibromo-2-fluorobenzenesulfonyl chloride sample directly onto the center of the ATR crystal. Only enough material to cover the crystal is needed.
-
If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters for a high-quality survey scan are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak identification.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination.
-
This self-validating protocol, particularly the collection of a fresh background before each sample, ensures that the resulting spectrum is solely representative of the analyte, providing trustworthy data for interpretation.
Conclusion
While a definitive experimental spectrum for 3,4-Dibromo-2-fluorobenzenesulfonyl chloride remains to be published, a robust predictive framework can be established through a deep understanding of group frequencies and comparative analysis with related compounds. The key identifiers for this molecule are the pair of extremely strong S=O stretching bands (1395-1375 cm⁻¹ and 1195-1175 cm⁻¹), a strong C-F stretch (~1250-1150 cm⁻¹), and a highly diagnostic C-H out-of-plane bending mode (~880-860 cm⁻¹) confirming the 1,2,3,4-substitution pattern. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data and use this guide to accurately interpret the infrared spectrum, ensuring the structural integrity of this valuable synthetic intermediate.
References
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds.
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]
-
ResearchGate. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
-
PubChem. 4-Fluorobenzenesulfonyl chloride. [Link]
-
NIST WebBook. Benzenesulfonyl chloride. [Link]
-
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
NIST WebBook. Benzenesulfonyl chloride. [Link]
-
WebSpectra. (n.d.). IR Absorption Table. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
ResearchGate. (2011). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
-
Canadian Journal of Chemistry. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
-
RSC Advances. (2023). Synthesis and characterisation of new silicon–perfluoropropenyl compounds. [Link]
- Google Patents.
-
NIST WebBook. Benzenesulfonyl chloride, 4-chloro-. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Benzenesulfonyl chloride [webbook.nist.gov]
- 11. Benzenesulfonyl chloride(98-09-9) IR Spectrum [m.chemicalbook.com]
- 12. Benzenesulfonyl chloride [webbook.nist.gov]
- 13. 216159-03-4|4-Bromo-2-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Chromatographic Separation of 3,4-Dibromo-2-fluorobenzenesulfonyl Chloride and Its Process-Related Impurities
For professionals in pharmaceutical and agrochemical development, the purity of key building blocks like 3,4-Dibromo-2-fluorobenzenesulfonyl chloride is not merely a quality metric; it is a prerequisite for predictable reaction outcomes, optimal yields, and the ultimate safety of the final product. This highly reactive intermediate is pivotal in the synthesis of complex molecules, where even trace impurities can lead to significant downstream consequences.
This guide provides an in-depth comparison of chromatographic strategies for the analytical and preparative separation of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride from its common process-related impurities. We will move beyond procedural lists to explore the causal relationships behind methodological choices, offering field-proven insights to empower researchers in developing robust, self-validating separation protocols.
The Analytical Challenge: Understanding the Target Molecule and Its Impurities
3,4-Dibromo-2-fluorobenzenesulfonyl chloride is a polysubstituted aromatic compound whose synthesis can inadvertently generate a spectrum of structurally similar impurities. Effective separation hinges on exploiting the subtle physicochemical differences between the main component and these contaminants.
Common Impurities Include:
-
Isomeric Byproducts: Regioisomers such as 2,3-Dibromo-4-fluorobenzenesulfonyl chloride or 3,4-Dibromo-5-fluorobenzenesulfonyl chloride, which possess nearly identical molecular weights and similar polarities, posing a significant separation challenge.
-
Precursor Carryover: Unreacted starting materials from the synthetic process.
-
Hydrolysis Products: The primary degradation product is 3,4-Dibromo-2-fluorobenzenesulfonic acid, formed by the reaction of the highly reactive sulfonyl chloride group with trace moisture. This impurity is significantly more polar than the parent compound.
-
Side-Reaction Products: Compounds like disulfides can form under certain synthetic conditions.[1]
The presence of bromine and fluorine atoms imparts unique electronic characteristics to these molecules, which can be leveraged for selective chromatographic interactions, particularly with specialized stationary phases.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is dictated by the analytical goal, whether it is quantitative purity assessment, trace impurity identification, or preparative-scale purification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Testing
HPLC is the premier technique for analyzing sulfonyl chlorides due to its ability to handle non-volatile and thermally sensitive compounds without degradation.[2] Reversed-phase (RP-HPLC) is the most common and effective mode for this application.
Causality Behind Method Choices:
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): This is the standard choice for RP-HPLC, separating compounds primarily based on hydrophobicity.[3][4] The non-polar 3,4-Dibromo-2-fluorobenzenesulfonyl chloride and its isomeric impurities will be well-retained, allowing for separation from the highly polar sulfonic acid degradation product, which will elute much earlier.
-
Pentafluorophenyl (PFP): For separating challenging regioisomers, a PFP phase offers a distinct advantage.[5] This stationary phase provides multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and charge-transfer interactions with the halogenated aromatic rings. This alternative selectivity can often resolve impurities that co-elute on a C18 column.[5]
-
-
Mobile Phase Optimization:
-
A typical mobile phase consists of a mixture of acetonitrile (or methanol) and water.[6][7][8]
-
Acidification is Critical: The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase is essential.[6][7] This suppresses the ionization of the 3,4-Dibromo-2-fluorobenzenesulfonic acid impurity, ensuring it is in a single, neutral form. This prevents severe peak tailing and results in sharp, symmetrical peaks, which are crucial for accurate quantification.
-
-
Detection:
Gas Chromatography (GC): A Specialized Tool for Volatile Impurities
Gas chromatography is a powerful technique for separating volatile and semi-volatile organic compounds.[10] While less suited for the primary analysis of the non-volatile sulfonic acid or the thermally sensitive sulfonyl chloride itself, it excels at quantifying volatile impurities like residual solvents or unreacted precursors.
Causality Behind Method Choices:
-
Injector Temperature Control: The primary challenge with analyzing sulfonyl chlorides by GC is their potential for thermal degradation in a hot injector. The injector temperature must be carefully optimized to be high enough for volatilization but low enough to prevent decomposition.
-
Column Selection: A mid-polarity capillary column, such as one with a 6% cyanopropylphenyl phase (e.g., DB-624), provides good selectivity for a wide range of halogenated hydrocarbons and solvents.[11][12]
-
Detector Selection:
-
Flame Ionization Detector (FID): A universal detector suitable for general-purpose analysis.[10]
-
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to halogenated compounds.[10][13] This makes it the ideal choice for detecting trace levels of chlorinated or brominated impurities that might be missed by FID.
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification of unknown impurities by furnishing molecular weight and fragmentation data, which is invaluable for process development and troubleshooting.[14]
-
Flash Column Chromatography: The Standard for Preparative Purification
For obtaining high-purity 3,4-Dibromo-2-fluorobenzenesulfonyl chloride for use in synthesis, flash column chromatography on silica gel is the go-to method.[1][15][16] This technique is used for purification on a milligram to kilogram scale.
Causality Behind Method Choices:
-
Stationary Phase: Silica gel, a polar stationary phase, is used almost exclusively. The separation is based on the polarity of the compounds.
-
Mobile Phase System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is employed.[15] The less polar disulfide byproducts and the main sulfonyl chloride product will elute first. Increasing the proportion of ethyl acetate will then elute more polar impurities. The highly polar sulfonic acid will remain strongly adsorbed to the silica gel under these conditions.
Data Summary and Method Comparison
The following tables provide a clear comparison of the recommended starting conditions for each chromatographic technique.
Table 1: Recommended HPLC Method Parameters
| Parameter | C18 Column Method | PFP Column Method |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | UV at 220 nm | UV at 220 nm |
| Primary Use | Routine Purity, Stability | Isomer Separation, Method Dev. |
Table 2: Recommended GC Method Parameters
| Parameter | GC-ECD Method |
|---|---|
| Column | DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet Temp. | 200 °C (Optimized) |
| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min |
| Detector | ECD at 280 °C |
| Primary Use | Trace Halogenated Volatile Impurities |
Table 3: Objective Comparison of HPLC and GC
| Feature | HPLC | GC |
|---|---|---|
| Analyte Suitability | Excellent for sulfonyl chloride, isomers, and non-volatile sulfonic acid. | Best for volatile precursors and solvents; risk of degradation for the main analyte. |
| Key Advantage | Universal applicability for all expected impurities without derivatization. | Superior sensitivity for volatile halogenated impurities with an ECD. |
| Primary Limitation | Lower resolution for some highly volatile compounds. | Cannot analyze non-volatile or thermally labile impurities like sulfonic acids. |
| Typical Application | Purity assay, stability studies, impurity profiling. | Residual solvent analysis, monitoring of volatile starting materials. |
Experimental Protocols
Protocol 1: RP-HPLC Purity Assay
-
Standard Preparation: Accurately weigh ~10 mg of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Chromatographic System: Use an HPLC system equipped with a UV detector and a C18 column as detailed in Table 1.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject 10 µL of the sample solution and run the gradient program.
-
Data Processing: Integrate all peaks and calculate the area percent of the main peak and all impurities. Identify impurities based on their relative retention times compared to known standards if available.
Protocol 2: Flash Chromatography Purification
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in hexane.
-
Sample Loading: Dissolve the crude 3,4-Dibromo-2-fluorobenzenesulfonyl chloride in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with 100% hexane, collecting fractions.
-
Gradient: Gradually increase the polarity of the mobile phase by adding ethyl acetate in increments (e.g., 2%, 5%, 10%).
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizing the Workflow
A logical workflow is essential for efficient and accurate impurity analysis. The following diagrams illustrate the decision-making process and the general analytical workflow.
Caption: General workflow for impurity profiling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 11. shimadzu.com [shimadzu.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. epa.gov [epa.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
